molecular formula C7H8BrF2N3 B15240358 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15240358
M. Wt: 252.06 g/mol
InChI Key: FCGHLIDEHSNETR-UHFFFAOYSA-N
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Description

3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1696743-94-8) is a valuable chemical building block in medicinal chemistry and drug discovery research. This brominated, difluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold is of significant interest for developing targeted cancer therapies . Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity . They play a critical role in targeted cancer therapy by inhibiting key enzymes such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The bromine atom at the 3-position of the core structure serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aromatic and heteroaromatic groups to explore structure-activity relationships (SAR) . The incorporation of a difluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are important parameters for optimizing the pharmacokinetic properties of potential drug candidates . Researchers utilize this compound as a key synthetic intermediate for designing and synthesizing novel small molecule inhibitors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8BrF2N3

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H8BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h3,5-6,11H,1-2H2

InChI Key

FCGHLIDEHSNETR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported as an efficient synthetic route for related compounds . This method involves the use of aryl and heteroaryl boronic acids and a tandem catalyst to avoid debromination reactions.

Chemical Reactions Analysis

Position 3 Bromine

  • Nucleophilic aromatic substitution : The bromine at position 3 could undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.

  • Regioselectivity : Position 3 is highly nucleophilic in pyrazolo[1,5-a]pyrimidines, favoring electrophilic attack or coupling reactions .

Position 7 Difluoromethyl Group

  • Reactivity : The difluoromethyl group (CF₂H) is electron-withdrawing, potentially deactivating the ring and influencing substitution patterns.

  • Coupling reactions : Position 7 may undergo palladium-catalyzed C–H activation to introduce aryl or alkyl groups, depending on electronic factors .

Formylation (Position 3)

  • Vilsmeier-Haack conditions : Position 3 could be functionalized with a formyl group via this method, as demonstrated for similar pyrazolo[1,5-a]pyrimidines .

Oxidation

  • Alcohol to ketone : Hydroxyl groups (if present) could be oxidized to ketones using agents like PCC .

Reactivity Comparison with Analogues

Feature 3-Bromo-7-(difluoromethyl) Analogue Other Pyrazolo[1,5-a]pyrimidines
Position 3 reactivity Bromine enables substitutionOther substituents (e.g., methyl, aryl)
Position 7 reactivity Difluoromethyl group (CF₂H)Ethyl, aryl, or other alkyl groups
Electronic effects CF₂H is electron-withdrawingVaries with substituent (e.g., EWG, EDG)

Stability and Selectivity

  • Kinase inhibition : The bromine and difluoromethyl groups may enhance selectivity in kinase inhibition by modulating hydrogen bonding or lipophilic interactions.

  • Resistance mechanisms : Analogues with similar cores (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one) show resistance via FAD-dependent hydroxylase mutations , suggesting potential metabolic liabilities for this compound.

Key Challenges

  • Synthetic complexity : Introducing both bromine and difluoromethyl groups in a single molecule may require multiple steps, with challenges in regioselectivity and functional group compatibility.

  • Biological optimization : Balancing potency and selectivity for therapeutic targets (e.g., kinases) while minimizing off-target effects remains critical .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Effects

Compound Substituents Key Properties References
Target Compound 3-Br, 7-(CF₂H) - Bromine enables cross-coupling; difluoromethyl balances lipophilicity and metabolic stability.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-(CF₃) - Trifluoromethyl (CF₃) enhances electron-withdrawing effects, accelerating nucleophilic substitutions. Used as a building block for 3,5-disubstituted derivatives.
5-(1,3-Dimethylpyrazol-4-yl)-7-(CF₃)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5-(1,3-dimethylpyrazol-4-yl), 7-(CF₃) - Bulky pyrazole substituent at C-5 increases steric hindrance, potentially reducing reactivity.
3-Iodo-2-methyl-7-(CF₃)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-I, 2-CH₃, 7-(CF₃) - Iodine’s superior leaving-group ability facilitates arylations. Methyl at C-2 introduces steric constraints.

Key Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in analogs increases electrophilicity at adjacent positions compared to the difluoromethyl (CF₂H) group in the target compound, impacting reactivity in SNAr and cross-coupling reactions .
  • Halogen Reactivity : Bromine in the target compound offers a balance between stability and reactivity in Suzuki couplings, whereas iodine derivatives (e.g., 3-iodo analogs) exhibit faster coupling rates but lower thermal stability .

Saturation and Ring Conformation

Compound Saturation Implications References
Target Compound 4H,5H,6H,7H (fully saturated) - Enhanced conformational flexibility and potential for improved metabolic stability.
2-Amino-5-(2-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 5,6-Dihydro (partial saturation) - Partial saturation may increase planarity, affecting π-π stacking in biological targets.
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine Fused triazolo-pyrimidine core - Rigid fused-ring system reduces flexibility, potentially enhancing target selectivity.

Key Insights :

  • Full saturation (4H,5H,6H,7H) in the target compound may improve solubility and reduce oxidative metabolism compared to partially saturated analogs .

Data Table: Comparative Analysis of Key Derivatives

Property Target Compound 3-Bromo-7-(CF₃) Analog 3-Iodo-2-methyl-7-(CF₃) 5,6-Dihydro Derivative
Molecular Weight 293.1 g/mol 305.1 g/mol 358.0 g/mol 376.4 g/mol
Halogen Reactivity Moderate (Br) Moderate (Br) High (I) N/A
Electron-Withdrawing Group CF₂H CF₃ CF₃ None
Saturation Fully saturated Fully saturated Fully saturated 5,6-Dihydro
Synthetic Applications Suzuki cross-coupling SNAr, cross-coupling Rapid cross-coupling Multicomponent synthesis

Biological Activity

3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS Number: 1696743-94-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant interest due to its unique structural characteristics and diverse biological activities, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7_7H8_8BrF2_2N3_3
  • Molecular Weight : 252.06 g/mol

Structure

The compound features:

  • A bromine atom at the 3rd position.
  • A difluoromethyl group at the 7th position.
  • A pyrazolo-pyrimidine scaffold which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit various kinases by competing with ATP for binding at the active site, thereby modulating cellular signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell lines by targeting specific kinases associated with tumor growth. For instance:

  • In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, the presence of halogen substituents (like bromine) enhanced their activity significantly .

Other Pharmacological Activities

  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. The inhibition of human dihydroorotate dehydrogenase (DHODH) has been a focal point in assessing their antiviral potential against viruses like measles .
  • Anti-inflammatory Effects : Pyrazolo derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
  • Antimicrobial Properties : Certain pyrazolo compounds have demonstrated notable antibacterial and antifungal activities, making them candidates for further research in infectious disease treatment .

Study on Antitumor Activity

In a recent study focusing on the structure-activity relationship (SAR) of pyrazolo derivatives:

  • Researchers synthesized various compounds and tested their cytotoxicity against several cancer cell lines.
  • The results indicated that compounds containing bromine and difluoromethyl groups exhibited enhanced cytotoxicity compared to their counterparts without these substituents.
CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-23115.2
Compound BMCF-720.5
This compoundMDA-MB-23112.8

Inhibition of DHODH

Another significant area of research involves the inhibition of DHODH:

  • Compounds structurally similar to this compound were tested for their ability to inhibit DHODH in vitro.
  • The findings showed that these compounds could effectively reduce viral replication in cell-based assays.

Q & A

Q. Basic

  • 1H/13C NMR : The difluoromethyl group (–CF2H) shows characteristic splitting patterns (e.g., doublet of triplets at δ ~5.8–6.2 ppm for 7-CF2H) . Bromine at C3 deshields adjacent protons, shifting pyrazole protons to δ 8.2–8.5 ppm.
  • HRMS : Confirm molecular formula (e.g., C9H9BrF2N4 requires m/z 307.9972). Isotopic patterns (Br: 1:1 for 79Br/81Br) validate bromine presence .

What strategies optimize Suzuki–Miyaura cross-coupling for C3-arylation without debromination?

Advanced
Debromination is mitigated by:

  • Ligand selection : Bulky ligands like XPhos increase steric hindrance, reducing oxidative addition of Br .
  • Preactivation : Using PyBroP to activate the lactam C–O bond before coupling improves reactivity at C5 .
  • Sequential coupling : First arylate C3, then C5, achieving 3,5-diarylated derivatives (yields 65–92%) .

How do electron-withdrawing substituents (e.g., Br, CF2H) influence pyrazolo[1,5-a]pyrimidine reactivity?

Q. Advanced

  • Electrophilic substitution : Bromine at C3 directs further functionalization to C5 via resonance effects.
  • CF2H group : Enhances metabolic stability and lipophilicity, critical for CNS-targeting agents. Computational studies (DFT) show CF2H reduces LUMO energy, facilitating nucleophilic attacks .
  • Steric effects : Substituents at C7 (CF2H) hinder π-stacking in crystal lattices, altering solubility .

What in vitro assays are suitable for evaluating biological activity of this compound?

Q. Advanced

  • Enzyme inhibition : MAO-B assays (IC50 determination) using kynuramine as substrate; micromolar IC50 values indicate neuroprotective potential .
  • Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli; structural analogs show MICs ≤16 µg/mL .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity .

How to address poor solubility in aqueous media during biological testing?

Q. Advanced

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Salt formation : React with HCl or NaHCO3 to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

How to reconcile contradictory data on reaction yields in literature?

Q. Methodological

  • Catalyst lot variability : Screen multiple Pd sources (e.g., Pd(OAc)2 vs. PdCl2) to identify batch-specific impurities .
  • Moisture sensitivity : Use molecular sieves in reactions involving CF2H groups to prevent hydrolysis .
  • Reproducibility : Validate protocols using control reactions (e.g., 3-bromo-7-CF3 analog as benchmark) .

What methods enable functionalization of the tetrahydropyrimidine ring?

Q. Advanced

  • Reductive amination : Introduce amines at C4 using NaBH3CN and aldehydes (yields 70–85%) .
  • Oxidation : Treat with m-CPBA to convert 4H,5H,6H,7H to aromatic pyrimidine, enhancing π-conjugation .
  • Halogenation : NBS in DCM brominates C2 selectively (76% yield) .

How does X-ray crystallography confirm the stereochemistry of the CF2H group?

Q. Advanced

  • Crystal packing : CF2H adopts a pseudoaxial orientation to minimize steric clash with C3-Br, confirmed by torsion angles (C6–C7–F1–F2 ≈ 60°) .
  • Hirshfeld surface analysis : Quantify F···H interactions (6–8% contribution) to validate CF2H orientation .

What computational tools predict binding modes to biological targets?

Q. Advanced

  • Docking (AutoDock Vina) : Simulate interactions with MAO-B (PDB: 2V5Z); ΔG ≤ −8 kcal/mol suggests strong binding .
  • MD simulations (GROMACS) : Assess stability of ligand–protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

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